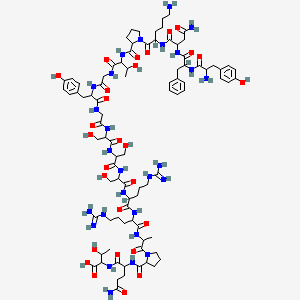
Colivelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colivelin est un dérivé synthétique du peptide mitochondrial humanine. Il a été démontré qu'il possédait des propriétés neuroprotectrices et qu'il était connu pour sa capacité à améliorer les lésions endothéliales et la desquamation du glycocalyx après un sepsis chez la souris . This compound a présenté des effets cytoprotecteurs dans des conditions oxydatives et a été étudié pour ses effets thérapeutiques potentiels dans diverses maladies, y compris la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
this compound interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, this compound has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .
Biochemical Pathways
The activation of STAT3 by this compound is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
It is known that this compound is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.
Result of Action
The activation of STAT3 by this compound leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to this compound’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .
Action Environment
Analyse Biochimique
Biochemical Properties
Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Méthodes De Préparation
Colivelin est synthétisé en attachant le facteur neurotrophique dépendant de l'activité à l'extrémité N d'un dérivé puissant de l'humanine. La voie de synthèse implique la fusion du facteur neurotrophique dépendant de l'activité à AGA-(C8R)HNG17, un dérivé puissant de l'humanine . Le composé est pénétrant dans le cerveau et peut être préparé en laboratoire en utilisant des techniques de synthèse peptidique standard .
Analyse Des Réactions Chimiques
Colivelin subit diverses réactions chimiques, y compris l'oxydation et la réduction. Il est connu pour activer la voie du transducteur de signal et de l'activateur de la transcription 3 (STAT3), qui joue un rôle crucial dans ses effets neuroprotecteurs . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et réducteurs, et les principaux produits formés sont généralement liés à l'activation de la voie STAT3 .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : this compound est étudié pour ses effets sur les processus cellulaires, y compris l'apoptose et les voies de signalisation cellulaire.
Médecine : Il a montré un potentiel en tant qu'agent thérapeutique pour les maladies neurodégénératives telles que la maladie d'Alzheimer.
Mécanisme d'action
This compound exerce ses effets en activant la voie STAT3. Cette activation conduit à la suppression de la mort neuronale et à la promotion de la neuroprotection. Le composé interagit également avec d'autres cibles moléculaires, notamment la protéine kinase IV dépendante du Ca2+/calmoduline, qui est impliquée dans ses effets neuroprotecteurs . La capacité de this compound à pénétrer la barrière hémato-encéphalique et à activer ces voies en fait un candidat prometteur pour le traitement des maladies neurodégénératives .
Applications De Recherche Scientifique
Colivelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Colivelin est unique par sa double activation de la voie STAT3 et de la protéine kinase IV dépendante du Ca2+/calmoduline. Des composés similaires comprennent d'autres dérivés de l'humanine, tels qu'AGA-(C8R)HNG17, qui présentent également des propriétés neuroprotectrices mais peuvent ne pas avoir la même puissance ou la même double activation de la voie . La capacité de this compound à pénétrer la barrière hémato-encéphalique et ses puissants effets neuroprotecteurs le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAQOYOJJTWFD-IBAOLXMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H206N32O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2645.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








